Methyl 2-methyl-3-phenylpropanoate

Description

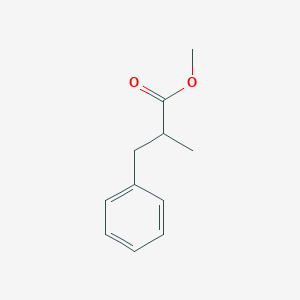

Methyl 2-methyl-3-phenylpropanoate is an ester derivative of 2-methyl-3-phenylpropionic acid, characterized by a branched alkyl chain and an aromatic phenyl group. Its structure (C₁₁H₁₄O₂) includes a methyl ester moiety at the carboxyl group, a methyl branch at the α-carbon, and a phenyl group at the β-position (Figure 1). This compound is synthesized via palladium-catalyzed hydroesterification of substituted alkenes under microwave conditions or through microbial biotransformations using Rhizopus oryzae CBS 112.07 for kinetic resolution of racemic 2-methyl-3-phenylpropionic acid . It serves as a chiral building block in pharmaceuticals and flavor industries due to its enantiomeric purity, with (R)-ethyl 2-methyl-3-phenylpropanoate being a major enantiomer in microbial syntheses .

Properties

IUPAC Name |

methyl 2-methyl-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9(11(12)13-2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDZXEFWUCNPMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-methyl-3-phenylpropanoate can be synthesized through esterification of 2-methyl-3-phenylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the reaction and simplify the purification process.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form 2-methyl-3-phenylpropanoic acid.

Reduction: The ester can be reduced to 2-methyl-3-phenylpropanol using reducing agents like lithium aluminum hydride.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

Oxidation: 2-methyl-3-phenylpropanoic acid.

Reduction: 2-methyl-3-phenylpropanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methyl-3-phenylpropanoate is used in various scientific research applications:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of methyl 2-methyl-3-phenylpropanoate involves its interaction with specific enzymes or receptors in biological systems. For example, in enzymatic reactions, the ester can be hydrolyzed by esterases to produce the corresponding acid and alcohol. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Challenges

- Synthetic Limitations: Microbial methods for this compound face moderate yields (~65%) due to kinetic resolution constraints . In contrast, chemical synthesis (e.g., Pd-catalyzed routes) offers higher ee (94%) but requires toxic catalysts .

- Structural Analysis : NMR and MS data (δC 173.0 for C=O; m/z 178) confirm structural integrity across analogs, but methoxy-substituted derivatives require advanced techniques like HRMS for validation .

Biological Activity

Methyl 2-methyl-3-phenylpropanoate (CAS No. 29417-83-2) is an organic compound classified as a fatty acid ester. Its molecular formula is , and it has a molecular weight of approximately 178.23 g/mol. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antibacterial, and antifungal properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 178.23 g/mol |

| Boiling Point | Not available |

| Density | Not specified |

| IUPAC Name | This compound |

Biological Activities

- Anti-inflammatory Properties : Research indicates that this compound may exhibit anti-inflammatory effects, potentially useful in the treatment of conditions characterized by inflammation. Specific mechanisms are yet to be fully elucidated, but initial studies suggest modulation of inflammatory pathways.

- Antibacterial and Antifungal Activities : Preliminary studies have shown that this compound can inhibit the growth of certain bacterial and fungal strains. For example, it has been tested against common pathogens such as Staphylococcus aureus and Candida albicans, demonstrating significant inhibitory effects at varying concentrations.

- Metabolic Role : As an endogenous metabolite, this compound is involved in various metabolic processes within the body. Its role as a fatty acid ester positions it within lipid metabolism pathways, which are crucial for maintaining cellular functions and energy homeostasis.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that at a concentration of 100 µg/mL, the compound exhibited a 70% reduction in bacterial growth compared to control groups.

Case Study 2: Inflammation Modulation

In vitro experiments revealed that this compound significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines. The study found that treatment with the compound led to a decrease in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent.

The biological activities of this compound may be attributed to its ability to interact with various cellular pathways:

- Cell Signaling Pathways : It may modulate pathways such as NF-kB and MAPK, which are critical in inflammatory responses.

- Membrane Interaction : The lipophilic nature of this compound allows it to integrate into cellular membranes, potentially affecting membrane fluidity and function.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.